molecular formula C9H10N4 B3377432 2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline CAS No. 13109-84-7

2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Cat. No.: B3377432
CAS No.: 13109-84-7
M. Wt: 174.2 g/mol
InChI Key: XFYZFDKVCCDORC-UHFFFAOYSA-N
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Description

2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline typically involves the formation of the triazole ring followed by the introduction of the aniline group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-1H-1,2,4-triazole with aniline in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the aniline group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazole or aniline moieties .

Scientific Research Applications

2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole ring structure without additional substituents.

    3-methyl-1H-1,2,4-triazole: Similar to the compound but lacks the aniline group.

    2-(3-hetaryl-1,2,4-triazol-5-yl)anilines: Compounds with different substituents on the triazole ring.

Uniqueness

2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline is unique due to the presence of both the triazole ring and the aniline group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler triazole derivatives .

Properties

IUPAC Name

2-(3-methyl-1,2,4-triazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-12-11-6-13(7)9-5-3-2-4-8(9)10/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYZFDKVCCDORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CN1C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201251923
Record name 2-(3-Methyl-4H-1,2,4-triazol-4-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201251923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13109-84-7
Record name 2-(3-Methyl-4H-1,2,4-triazol-4-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13109-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methyl-4H-1,2,4-triazol-4-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201251923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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